2-Hydroxy-6-methylbenzeneacetonitrile
Description
Significance of Arylacetonitrile Scaffolds in Advanced Synthetic Methodologies
Arylacetonitrile scaffolds are of significant interest in organic synthesis due to their versatility. They serve as important intermediates in the production of pharmaceuticals, agrochemicals, and materials science. nih.gov The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amides, and amines, making arylacetonitriles highly valuable starting materials. For instance, they are precursors for pharmaceuticals like certain types of penicillin and can be used in the synthesis of dyes and perfumes. chemicalbook.com The development of efficient methods for the synthesis of α-alkylated arylacetonitriles is also an active area of research, as these derivatives are versatile building blocks for various biologically active compounds. researchgate.net
Contextualization of 2-Hydroxy-6-methylbenzeneacetonitrile within the Landscape of Hydroxylated Aromatic Nitriles
Hydroxylated aromatic nitriles are a subclass of arylacetonitriles that contain one or more hydroxyl groups on the aromatic ring. The presence of a hydroxyl group can significantly influence the reactivity of the molecule, for example by directing electrophilic substitution or by participating in hydrogen bonding. This compound is a specific example of this class, featuring a hydroxyl group and a methyl group on the benzene (B151609) ring. This particular substitution pattern can impart specific steric and electronic properties to the molecule, potentially influencing its reactivity and suitability for various synthetic applications. The synthesis of such hydroxylated phenylacetonitriles can be achieved from the corresponding hydroxybenzyl alcohols.
Emerging Research Directions and Underexplored Aspects of this compound Chemistry
While this compound is a known compound, its full potential in synthetic chemistry remains an area ripe for exploration. Emerging research could focus on several key aspects. One promising direction is the use of this compound as a precursor for novel heterocyclic compounds. The proximate hydroxyl and nitrile functionalities could potentially be exploited in intramolecular cyclization reactions to form unique ring systems of medicinal or material interest.
Another underexplored area is the coordination chemistry of this compound. The presence of both a "hard" oxygen donor (from the hydroxyl group) and a "soft" nitrogen donor (from the nitrile group) makes it a potentially interesting ligand for various metal centers. Investigating the synthesis and catalytic activity of metal complexes incorporating this ligand could lead to the development of new catalysts for a range of organic transformations. Furthermore, detailed mechanistic studies of its reactions, both as a substrate and as a ligand, would provide valuable insights for designing more efficient and selective synthetic methodologies.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 73289-66-4 chemicalbook.com |
| Molecular Formula | C8H7NO chemicalbook.compurestchem.com |
| Molecular Weight | 133.15 g/mol chemicalbook.compurestchem.com |
| Boiling Point | 272.3°C at 760 mmHg chemicalbook.com |
| Flash Point | 118.5°C chemicalbook.com |
| Density | 1.17 g/cm³ purestchem.comchemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(2-hydroxy-6-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-3-2-4-9(11)8(7)5-6-10/h2-4,11H,5H2,1H3 |
InChI Key |
CHSAIBMOODKQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)CC#N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Hydroxy 6 Methylbenzeneacetonitrile
Direct Synthesis Approaches to Benzeneacetonitrile Derivatives
The direct construction of benzeneacetonitrile derivatives is a foundational aspect of aromatic chemistry, focusing on the creation of the aryl-C-CN linkage.
The formation of aromatic nitriles has traditionally been achieved through several robust and widely utilized reaction pathways. One of the most common methods is the nucleophilic substitution of an aryl halide with a cyanide salt, a reaction known as the Rosenmund-von Braun reaction. This method typically requires copper(I) cyanide and high reaction temperatures. Palladium-catalyzed cyanation reactions have emerged as a more versatile alternative, allowing for the use of various aryl halides and pseudohalides under milder conditions with a broader functional group tolerance. organic-chemistry.org
Another classic route is the Sandmeyer reaction, where the diazotization of an arylamine with nitrous acid, followed by treatment with a copper(I) cyanide salt, yields the corresponding aryl nitrile. This method is particularly useful for introducing a nitrile group to a specific position on the aromatic ring as dictated by the position of the initial amino group.
Transition-metal-mediated cyanation using sources like potassium cyanide (KCN), sodium cyanide (NaCN), or zinc cyanide (Zn(CN)₂), is also a prevalent strategy. researchgate.net However, these conventional methods often involve stoichiometric amounts of metal waste and the use of highly toxic cyanide reagents, prompting the search for alternative cyano-group sources. researchgate.net
| Reaction Name | Starting Material | Key Reagents | Typical Product |
| Rosenmund-von Braun | Aryl Halide | CuCN | Aryl Nitrile |
| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Aryl Nitrile |
| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | Pd catalyst, Cyanide Source | Aryl Nitrile |
This table summarizes conventional methods for synthesizing aromatic nitriles.
The synthesis of ortho-hydroxylated aromatic acetonitriles, such as the target compound, often requires specialized methods that are compatible with the phenolic hydroxyl group. A direct and effective route involves the reaction of hydroxybenzyl alcohols with cyanide salts. For instance, hydroxyphenylacetonitriles can be prepared by reacting a corresponding hydroxybenzyl alcohol with potassium cyanide in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com The reaction proceeds via the substitution of the benzylic hydroxyl group.
A patented process details the synthesis of various hydroxyphenylacetonitriles using this methodology. For example, 2,6-dimethyl-4-hydroxybenzyl alcohol can be converted to 2,6-dimethyl-4-hydroxyphenylacetonitrile. google.com This approach is advantageous as it starts from readily available phenolic precursors and directly installs the cyanomethyl group.
| Precursor | Reagents | Product | Yield (%) | Reference |
| 3-methoxy-4-hydroxybenzyl alcohol | KCN, Acetic Acid, DMSO | 3-methoxy-4-hydroxyphenylacetonitrile | 88 | google.com |
| 2,6-dimethyl-4-hydroxybenzyl alcohol | Not Specified | 2,6-dimethyl-4-hydroxyphenylacetonitrile | 51 | google.com |
| 5-methoxy-2-hydroxybenzyl alcohol | Not Specified | 5-methoxy-2-hydroxyphenylacetonitrile | 65 | google.com |
This table presents examples of synthesizing hydroxyphenylacetonitriles from hydroxybenzyl alcohol precursors as described in patent literature. google.com
Functional Group Transformations Leading to 2-Hydroxy-6-methylbenzeneacetonitrile
An alternative synthetic strategy involves modifying functional groups already present on the 2-hydroxy-6-methylbenzene core to generate the desired acetonitrile (B52724) moiety.
Phenolic aldehydes are common precursors for the synthesis of the corresponding nitriles. The most prevalent method is a two-step process involving the initial conversion of the aldehyde to an aldoxime by reaction with hydroxylamine (B1172632). google.comnih.gov The subsequent dehydration of the aldoxime yields the nitrile. A variety of dehydrating agents can be employed for this second step, including acetic anhydride, phosphorus pentoxide, or thionyl chloride. google.comyoutube.com One-pot procedures where the aldehyde is directly converted to the nitrile without isolation of the aldoxime intermediate are often preferred for their efficiency. nih.govorganic-chemistry.org
The conversion of carboxylic acids to the acetonitrile group is a more complex transformation that involves a reduction in the carbon chain length by one atom if starting from an aryl acetic acid, or a multi-step process if starting from a benzoic acid. For benzoic acids, the transformation typically requires reduction of the carboxylic acid to a benzyl (B1604629) alcohol, conversion of the alcohol to a benzyl halide, and subsequent nucleophilic substitution with a cyanide salt. jeeadv.ac.in Direct conversion of benzoic acids to benzonitriles is also possible, for example, by heating with an excess of another nitrile, like acetonitrile, in the presence of a catalyst. youtube.com
Introducing the cyanomethyl group onto a pre-existing substituted benzene (B151609) core, such as 2-methylphenol (o-cresol), requires careful consideration of the directing effects of the existing substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are both electron-donating and act as ortho, para-directors in electrophilic aromatic substitution reactions. libretexts.orgtestbook.com This means they activate the positions ortho and para to themselves, directing incoming electrophiles to these sites.
Direct electrophilic cyanomethylation of a benzene ring is not a standard reaction. Therefore, a more common strategy involves a multi-step sequence. For example, the 2-methylphenol core could first undergo a formylation reaction (e.g., Reimer-Tiemann reaction) to introduce an aldehyde group, preferentially at a position activated by the hydroxyl group. This phenolic aldehyde could then be converted to the acetonitrile as described in section 2.2.1. Another approach is the chloromethylation of the phenol (B47542) to introduce a -CH₂Cl group, followed by a nucleophilic substitution reaction with sodium or potassium cyanide to form the nitrile. The regioselectivity of the initial chloromethylation step would be critical. libretexts.org
| Substituent Group | Electronic Effect | Directing Influence |
| -OH (Hydroxyl) | Activating | ortho, para |
| -CH₃ (Methyl) | Activating | ortho, para |
This table outlines the directing effects of the substituent groups present on the core benzene ring. libretexts.org
Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry increasingly focuses on developing catalytic and environmentally sustainable methods to minimize waste and avoid hazardous reagents. nih.govresearchgate.net
In the context of nitrile synthesis, green approaches include the development of efficient, metal-free, one-pot methods for converting aldehydes to nitriles. One such method utilizes molecular iodine in aqueous ammonia (B1221849) to transform electron-rich aromatics into the corresponding nitriles. organic-chemistry.org Another green approach for the conversion of aldehydes involves using hydroxylamine hydrochloride in a water-formic acid solution, which reduces the reliance on corrosive and odorous anhydrous organic solvents. nih.gov
Catalytic systems are also being developed to replace stoichiometric reagents. For example, copper-catalyzed dehydrogenation cascades can produce nitriles directly from alcohols and aqueous ammonia using oxygen as the oxidant. organic-chemistry.org The use of N-heterocyclic carbenes (NHCs) as organocatalysts has been reported for the acylation of 2-bromoacetonitrile with aromatic aldehydes, representing a novel, metal-free strategy. researchgate.netnih.gov These catalytic methods often offer advantages such as milder reaction conditions, higher atom economy, and reduced environmental impact compared to traditional stoichiometric processes. unibo.itsemanticscholar.org The use of safer cyanide sources, such as dimethylmalononitrile (B1205571), also represents a significant improvement over highly toxic metal cyanides. organic-chemistry.org
| Green Approach | Description | Benefit |
| One-Pot Aldehyde to Nitrile Conversion | Use of aqueous formic acid as a solvent for the reaction of aldehydes with hydroxylamine. nih.gov | Reduced use of hazardous organic solvents. |
| Catalytic Dehydrogenation | Copper-catalyzed reaction of alcohols with ammonia and oxygen. organic-chemistry.org | Direct conversion from alcohols, uses a green oxidant. |
| Organocatalysis | N-Heterocyclic Carbene (NHC)-catalyzed reaction of aldehydes with bromoacetonitrile. researchgate.net | Metal-free catalysis, mild conditions. |
| Safer Cyanide Sources | Use of reagents like dimethylmalononitrile for cyanation. organic-chemistry.org | Avoids highly toxic reagents like KCN or NaCN. |
This table summarizes selected green and catalytic approaches relevant to the synthesis of aromatic nitriles.
Application of Organocatalysis and Metal Catalysis
The synthesis of this compound, a substituted arylacetonitrile, can be approached through various modern catalytic methods. Both metal catalysis and, to a lesser extent, prospective organocatalytic strategies offer pathways for the crucial C-C bond formation required to introduce the cyanomethyl group onto the 2-methylphenol (o-cresol) framework.
Metal-Catalyzed Approaches
Metal-catalyzed cross-coupling reactions represent a robust and widely explored methodology for the synthesis of aryl nitriles and their derivatives. Key strategies involve the functionalization of phenol derivatives or aryl halides.
A plausible and efficient route involves a palladium-catalyzed, one-pot cyanomethylation of an aryl halide. This has been demonstrated for a broad spectrum of aryl bromides, which can be converted into the corresponding arylacetonitriles. organic-chemistry.org The process utilizes isoxazole-4-boronic acid pinacol (B44631) ester as a cyanomethyl surrogate, which undergoes a Suzuki coupling followed by base-induced fragmentation and deformylation to yield the final product. organic-chemistry.org Adapting this methodology would involve the conversion of 2-methylphenol to a corresponding aryl halide or triflate to serve as the coupling partner.
Nickel catalysis is also prominent in the functionalization of phenol derivatives. A significant development is the nickel-catalyzed cyanation of aryl carbamates and pivalates, which are readily derived from phenols. jyamaguchi-lab.com This method employs a nickel-based catalytic system with a unique diphosphine ligand to couple the phenol derivative with aminoacetonitriles, which serve as a metal-free cyanating agent. jyamaguchi-lab.com While this method directly installs a cyano group rather than a cyanomethyl group, it highlights a powerful metal-catalyzed approach for activating the C-O bond of phenols for cross-coupling.
In the pursuit of more sustainable methods, iron-catalyzed cross-coupling has emerged as a highly attractive alternative to those using precious metals like palladium. nih.gov Iron is an ideal candidate for sustainable catalysis due to its low cost, natural abundance, and minimal toxicity. nih.govprinceton.edu Iron catalysts have proven effective for a wide range of cross-coupling reactions, including the coupling of Grignard reagents with alkyl or aryl halides. princeton.eduorgsyn.org The development of iron-catalyzed multicomponent cross-couplings further expands the potential for complex molecule synthesis in a single step. nsf.gov While a direct iron-catalyzed cyanomethylation of 2-methylphenol has not been specifically detailed, the broad utility of iron catalysis makes it a promising area for future development in this context. nih.govsgitolab.com
Table 1: Representative Metal-Catalyzed Cyanation and Cyanomethylation of Aryl Derivatives
| Catalyst System | Substrate Type | Transformation | Key Features | Reference |
|---|---|---|---|---|
| Palladium / PdCl2(dppf) | Aryl Bromides | Cyanomethylation | One-pot reaction using isoxazole-4-boronic acid pinacol ester as cyanomethyl source. | organic-chemistry.org |
| Nickel / Ni(cod)2 + dcype | Aryl Carbamates/Pivalates | Cyanation | Uses aminoacetonitriles as a non-metallic, less toxic cyanide source. | jyamaguchi-lab.com |
| Iron / FeCln | Aryl/Alkyl Halides | General Cross-Coupling | Low-cost, abundant, and low-toxicity metal catalyst suitable for sustainable synthesis. | nih.govorgsyn.org |
Organocatalytic Strategies
While metal catalysis is well-established for such transformations, organocatalysis presents an appealing metal-free alternative. However, the direct organocatalytic cyanomethylation of a phenol is a more challenging transformation with fewer established precedents.
A potential, though not yet fully realized, approach could leverage direct C-H functionalization. Using acetonitrile directly as the cyanomethyl source through C-H activation is an attractive strategy due to its high atom economy. magtech.com.cn Computational studies have explored the mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile, indicating that radical pathways initiated by a t-butoxy radical can facilitate the reaction. rsc.org
Furthermore, significant progress has been made in the organocatalytic asymmetric dearomatization of phenols. nih.govresearchgate.net Chiral organocatalysts, such as oxaziridiniums or phosphoric acids, can activate phenols toward reactions that break their aromaticity to form complex three-dimensional structures. nih.govresearchgate.net These methodologies demonstrate that phenols can be activated by organocatalysts to react at specific ring carbons. While current applications focus on dearomatization via cycloadditions or alkylations, future research could potentially adapt these activation principles for a direct and regioselective C-H cyanomethylation.
Sustainable and Environmentally Benign Synthetic Protocols
The development of synthetic strategies for compounds like this compound is increasingly guided by the principles of green chemistry. This involves the careful selection of catalysts, reagents, and solvents to minimize environmental impact and enhance safety and efficiency. rsc.org
Use of Earth-Abundant Metal Catalysts
A primary strategy for greener synthesis is replacing rare and toxic precious metal catalysts (e.g., palladium) with catalysts based on earth-abundant, inexpensive, and benign metals. nih.gov Iron is an exemplary sustainable catalyst, being the second most abundant metal in the Earth's crust and exhibiting low toxicity. princeton.edu The successful application of iron catalysts in a multitude of cross-coupling reactions provides a strong foundation for developing sustainable methods for synthesizing arylacetonitriles. nih.govorgsyn.orgsgitolab.com The use of iron avoids the economic volatility and environmental concerns associated with precious metals. princeton.edu
Safer Cyanating Reagents and Atom Economy
Traditional cyanation methods often rely on highly toxic alkali metal cyanides (e.g., NaCN, KCN). A key aspect of sustainable protocols is the use of less hazardous cyanide sources.
Aminoacetonitriles : As used in nickel-catalyzed cyanations of phenol derivatives, aminoacetonitriles are considered a safer, "metal-free" cyanating agent, leading to an environmentally and user-friendly method for arylnitrile synthesis. jyamaguchi-lab.com
Acetonitrile : The direct use of acetonitrile via C-H activation represents a highly atom-economical and sustainable approach. magtech.com.cn This strategy avoids the need for pre-functionalized reagents and minimizes waste, as acetonitrile serves as both the reagent and, in some cases, the solvent. magtech.com.cnrsc.org
Environmentally Benign Solvents
The choice of solvent is critical to the environmental footprint of a chemical process. Water is an ideal green solvent due to its non-toxicity, availability, and safety. ijsr.in While many organometallic reactions require anhydrous organic solvents, there is a growing field of aqueous catalysis. For instance, ruthenium-catalyzed cascade reactions for converting β-ketonitriles into β-hydroxyamides proceed efficiently in water without any organic co-solvents. uniovi.es Developing catalytic systems for arylacetonitrile synthesis that are compatible with water or other bio-based solvents is a key goal for sustainable chemistry. ijsr.in
Process Intensification and Cascade Reactions
Combining multiple synthetic steps into a single, one-pot operation, known as a cascade or tandem reaction, is a cornerstone of green chemistry. These processes reduce the need for intermediate purification steps, minimize solvent use and waste generation, and save time and energy. uniovi.es The one-pot palladium-catalyzed cyanomethylation of aryl halides is an example of such a process. organic-chemistry.org Similarly, the development of catalytic cascades that could, for example, first functionalize the phenol and then perform a cyanomethylation in the same vessel would represent a significant advancement in efficiency and sustainability.
Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches for Cyanation
| Parameter | Traditional Approach | Sustainable/Benign Approach | Reference |
|---|---|---|---|
| Catalyst | Precious metals (e.g., Palladium) | Earth-abundant metals (e.g., Iron) or Metal-free (Organocatalysis) | nih.govprinceton.edu |
| Cyanide Source | Toxic salts (e.g., KCN, NaCN) | Aminoacetonitriles, Acetonitrile (via C-H activation) | jyamaguchi-lab.commagtech.com.cn |
| Solvents | Anhydrous, volatile organic solvents (VOCs) | Water, bio-based solvents, or solvent-free conditions | ijsr.inuniovi.es |
| Process | Multi-step synthesis with isolation of intermediates | One-pot or cascade reactions to improve efficiency and reduce waste | organic-chemistry.orguniovi.es |
Reaction Mechanisms and Chemical Transformations of 2 Hydroxy 6 Methylbenzeneacetonitrile
Mechanistic Investigations of Aromatic Nucleophilic Substitution (SNAr) Involving the Benzene (B151609) Ring
Aromatic nucleophilic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on alkyl halides, SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to proceed. chemistrysteps.commasterorganicchemistry.com The mechanism generally involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. chemistrysteps.comlibretexts.org
For an SNAr reaction to occur, the aromatic ring must be electron-poor, which is achieved by the presence of electron-withdrawing groups. masterorganicchemistry.com These groups activate the ring towards nucleophilic attack. chemistrysteps.com Common electron-withdrawing groups that facilitate SNAr reactions include nitro groups, carbonyls, and cyano groups. chemistrysteps.comyoutube.com The position of the electron-withdrawing group relative to the leaving group is crucial; ortho and para positions are activating because they allow for effective delocalization of the negative charge in the Meisenheimer intermediate. chemistrysteps.commasterorganicchemistry.com
The nature of the leaving group also influences the reaction rate. In contrast to SN1 and SN2 reactions, where iodide is the best leaving group among the halogens, in SNAr reactions, fluoride (B91410) is often the best leaving group due to its high electronegativity, which helps to stabilize the intermediate. chemistrysteps.com
In the context of 2-Hydroxy-6-methylbenzeneacetonitrile, the nitrile group (-CN) itself is an electron-withdrawing group. However, for a typical SNAr reaction to occur on the benzene ring of this molecule, a suitable leaving group would need to be present at a position ortho or para to an activating group. Without such a leaving group and strong activation, the benzene ring of this compound is not predisposed to undergo SNAr reactions under standard conditions.
There are alternative mechanisms for nucleophilic aromatic substitution, such as the benzyne (B1209423) mechanism, which occurs under extremely strong basic conditions and does not require an electron-withdrawing group. chemistrysteps.com This mechanism involves an elimination-addition pathway. chemistrysteps.com
Reactivity and Transformations of the Nitrile Moiety
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles. openstax.orglibretexts.org
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate. openstax.orgchemistrysteps.com
Acid-catalyzed hydrolysis: In the presence of acid, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide yields a carboxylic acid. chemistrysteps.com
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group to form an imine anion. openstax.org Protonation of this intermediate leads to a hydroxy imine, which tautomerizes to an amide. openstax.org Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt, which can be protonated to give the carboxylic acid. openstax.org
Nitriles can also be converted into ketones by reaction with Grignard or organolithium reagents. libretexts.orgchemistrysteps.com The organometallic reagent adds to the nitrile carbon to form an imine anion, which is then hydrolyzed to a ketone. openstax.orglibretexts.org
The nitrile group can be reduced to a primary amine. libretexts.org A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4). openstax.orglibretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion. A second hydride addition then occurs, leading to a dianion which, upon protonation with water, gives the primary amine. openstax.orglibretexts.orglibretexts.org The use of a milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can lead to the formation of an aldehyde after hydrolysis. youtube.com
Hydrogenation with a metal catalyst, such as nickel, can also be used to reduce nitriles to primary amines. youtube.com
Chemical Behavior and Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is a key functional group that influences the reactivity of the aromatic ring and can itself undergo various chemical transformations.
The hydrogen of the phenolic hydroxyl group is acidic and can be removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various reactions.
Alkylation and Etherification: Phenolic hydroxyl groups can be O-alkylated to form ethers. google.com This is typically achieved by reacting the phenol (B47542) with an alkylating agent, such as an alkyl halide or a dialkyl carbonate, in the presence of a base. google.com The base deprotonates the phenol to generate the phenoxide, which then acts as a nucleophile and attacks the alkylating agent. google.com
Acylation: Acylation of the phenolic hydroxyl group leads to the formation of phenolic esters. rsc.org This can be accomplished using various acylating agents. A convenient method involves the use of aldehydes in the presence of iridium and nickel bromide catalysts under blue light irradiation, which proceeds through a radical pathway. researchgate.netnih.gov Another approach utilizes organic salts as acylating reagents in a one-pot method mediated by diethylaminosulfur trifluoride (DAST). rsc.org Selective acylation of phenolic hydroxyl groups in the presence of alcoholic hydroxyls can be achieved using specific reagents like vinyl carboxylates with rubidium fluoride. researchgate.net
The phenolic hydroxyl group and the nitrile group in this compound can potentially participate in intramolecular reactions, leading to the formation of cyclic structures. For instance, δ-hydroxynitriles can undergo intramolecular cyclization when treated with triflic anhydride. nih.gov Depending on the structure of the starting material, this can lead to the formation of annulated enones or cyclic imidates. nih.gov The formation of the cyclic imidate occurs through the direct attack of the hydroxyl group on the activated cyano group. nih.gov
Rearrangement reactions are also a possibility. For example, the Beckmann rearrangement converts oximes into amides or nitriles. masterorganicchemistry.comlibretexts.orgmsu.edu While not a direct reaction of the starting compound, derivatives of this compound could potentially undergo such rearrangements. Other notable rearrangement reactions in organic chemistry include the Baeyer-Villiger, pinacol (B44631), and Wolff rearrangements. libretexts.orgmsu.edu
Intramolecular cyclization can also be promoted by Brønsted acids, as seen in the reaction of o-(1-arylvinyl) acetophenone (B1666503) derivatives to form polysubstituted indenes. rsc.org Furthermore, tandem cyclization reactions involving ortho-hydroxy α-aminosulfones have been developed to synthesize aminobenzofuran derivatives. mdpi.com
Influence of the Methyl Substituent on Aromatic Ring Reactivity and Regioselectivity
The presence of the methyl group at the 6-position, ortho to the hydroxyl group and meta to the cyanomethyl group, significantly impacts the reactivity and regioselectivity of the aromatic ring in this compound during electrophilic aromatic substitution reactions. Both the hydroxyl (-OH) and methyl (-CH₃) groups are generally considered activating and ortho, para-directing substituents. quora.comlibretexts.orgquora.com Conversely, the cyanomethyl group (-CH₂CN), due to the electron-withdrawing nature of the nitrile, is a deactivating group.
The powerful activating and ortho, para-directing effect of the hydroxyl group is expected to be the dominant influence on the regioselectivity of electrophilic attack. libretexts.orgleah4sci.com The methyl group, also being an ortho, para-director, will act synergistically with the hydroxyl group, further enhancing the electron density at the positions ortho and para to the hydroxyl group.
In this compound, the positions available for electrophilic attack are C3, C4, and C5.
Position C4: This position is para to the strongly activating hydroxyl group and ortho to the activating methyl group. Therefore, it is expected to be highly activated and a primary site for electrophilic substitution.
Position C5: This position is meta to the hydroxyl group and para to the methyl group. While it benefits from the para-directing effect of the methyl group, it is meta to the stronger activating hydroxyl group.
Position C3: This position is ortho to the hydroxyl group but is also ortho to the deactivating cyanomethyl group and adjacent to the methyl group, which may introduce steric hindrance.
Considering these factors, electrophilic aromatic substitution on this compound is most likely to occur at the C4 position due to the combined activating and directing effects of the hydroxyl and methyl groups. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Type | Directing Effect |
| -OH | 1 | Activating | ortho, para |
| -CH₃ | 6 | Activating | ortho, para |
| -CH₂CN | 2 | Deactivating | meta (by analogy) |
The interplay of these electronic effects and potential steric hindrance will ultimately determine the precise regiochemical outcome of various reactions.
Multicomponent Reaction Strategies Incorporating this compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.orgresearchgate.net The phenolic nature of this compound makes it a potential candidate for certain types of MCRs, particularly those where a phenol can act as the acidic component.
One such class of reactions is the Ugi-Smiles reaction, a variation of the Ugi four-component condensation. organic-chemistry.orgwikipedia.org In a typical Ugi reaction, a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide combine to form a bis-amide. organic-chemistry.org In the Ugi-Smiles variation, an electron-deficient phenol can replace the carboxylic acid. organic-chemistry.org The reaction proceeds through an intermediate that undergoes an irreversible Smiles rearrangement, driving the reaction to completion. Given that this compound is a phenol, it could potentially serve as the phenolic component in a Ugi-Smiles type reaction, leading to the formation of N-aryl amines.
Another well-known MCR is the Passerini reaction, which involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.org While phenols are not the typical acidic component in a classic Passerini reaction, variations and related MCRs have been developed that incorporate phenolic substrates. researchgate.net The participation of this compound in such reactions would depend on its ability to act as a proton donor and for its conjugate base to participate in the reaction cascade.
The cyanomethyl group of this compound also offers possibilities for its incorporation into MCRs. For instance, the active methylene (B1212753) group could potentially participate in Knoevenagel-type condensations as part of a multicomponent sequence for the synthesis of various heterocyclic systems. nih.gov
While specific examples of multicomponent reactions involving this compound are not extensively reported in the literature, its structural features suggest its potential as a versatile building block in the development of novel MCRs for the synthesis of diverse and complex molecular scaffolds. nih.govrsc.org Further research in this area could unlock new synthetic pathways and lead to the discovery of novel compounds with interesting biological activities. rsc.orgnih.gov
Derivatization and Structural Modification Studies
Synthesis of Analogs and Homologs Bearing Varied Substituents
The synthesis of analogs and homologs of 2-hydroxy-6-methylbenzeneacetonitrile allows for a systematic investigation of structure-activity relationships by introducing a variety of substituents onto the aromatic ring or by modifying the existing ones. Standard synthetic methodologies can be employed to achieve this diversification.
The phenolic hydroxyl group is a key site for modification. O-alkylation or O-acylation can be readily achieved to produce a range of ethers and esters, respectively. For instance, reaction with various alkyl halides in the presence of a base would yield the corresponding alkoxy derivatives. Similarly, acylation with acid chlorides or anhydrides would furnish the acyloxy analogs.
The methyl group can also be a target for modification. For example, benzylic bromination followed by nucleophilic substitution could introduce a variety of functional groups at this position. Furthermore, oxidation of the methyl group could lead to the corresponding carboxylic acid or aldehyde, which can then be further derivatized.
Modifications on the aromatic ring itself can be achieved through electrophilic aromatic substitution, although the regioselectivity will be governed by the directing effects of the existing substituents (hydroxyl, methyl, and cyanomethyl groups).
Table 1: Potential Analogs of this compound via Substitution
| Position of Substitution | Type of Substituent | Potential Synthetic Method |
| C2-OH | Alkoxy (-OR) | Williamson ether synthesis |
| C2-OH | Acyloxy (-OCOR) | Acylation with acid chlorides/anhydrides |
| C6-CH3 | Bromomethyl (-CH2Br) | Benzylic bromination (e.g., with NBS) |
| Aromatic Ring | Halogen (-Cl, -Br) | Electrophilic halogenation |
| Aromatic Ring | Nitro (-NO2) | Nitration |
This table is illustrative and based on general synthetic principles.
Functionalization at the Acetonitrile (B52724) Side Chain for Expanded Chemical Diversity
The acetonitrile side chain provides a rich handle for a variety of chemical transformations, significantly expanding the chemical diversity of derivatives. The nitrile group can undergo a range of reactions to introduce new functional groups.
One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid (-(CH2)COOH) or an amide (-(CH2)CONH2) under acidic or basic conditions. The resulting carboxylic acid can be further converted into esters, amides, or other acid derivatives.
Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH4), yields the corresponding primary amine (-(CH2)2NH2). This amine can then be a building block for the synthesis of a wide array of new compounds through reactions such as N-alkylation, N-acylation, and Schiff base formation.
The α-carbon of the acetonitrile group is acidic and can be deprotonated with a suitable base to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, allowing for the introduction of substituents at the benzylic position.
Table 2: Derivatives from Acetonitrile Side Chain Functionalization
| Reagent(s) | Resulting Functional Group |
| H3O+ / heat | Carboxylic acid (-(CH2)COOH) |
| H2O2 / base | Amide (-(CH2)CONH2) |
| LiAlH4 then H2O | Primary amine (-(CH2)2NH2) |
| 1. Base (e.g., LDA) 2. RX | α-Alkylated acetonitrile (-(CHR)CN) |
This table presents potential transformations based on the known reactivity of the acetonitrile functional group.
Regioselective Functionalization and Late-Stage Modification of the Aromatic Nucleus
Regioselective functionalization of the aromatic ring of this compound is crucial for synthesizing specific isomers and for the late-stage modification of more complex molecules containing this scaffold. nih.govnih.gov The directing effects of the existing substituents play a key role in determining the position of incoming electrophiles. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The cyanomethyl group is a deactivating meta-director.
Given the combined influence of these groups, electrophilic aromatic substitution is expected to occur primarily at the positions ortho and para to the powerful hydroxyl group. The positions C3 and C5 are ortho to the hydroxyl group, and C4 is para. The steric hindrance from the adjacent methyl group at C6 might influence the accessibility of the C5 position. Therefore, electrophilic attack is most likely favored at the C4 and C3 positions.
Late-stage functionalization, a strategy to modify complex molecules in the final steps of a synthesis, can be applied to introduce functional groups onto the aromatic ring of derivatives of this compound. nih.govnih.gov This approach is particularly valuable in medicinal chemistry for the rapid generation of analogs for structure-activity relationship studies. Recent advances in C-H functionalization reactions provide powerful tools for the regioselective introduction of atoms or groups onto aromatic rings. nih.govrsc.orgresearchgate.netnih.gov
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reaction | Predicted Major Product(s) |
| Nitration (HNO3/H2SO4) | 4-Nitro-2-hydroxy-6-methylbenzeneacetonitrile |
| Bromination (Br2/FeBr3) | 4-Bromo-2-hydroxy-6-methylbenzeneacetonitrile |
| Friedel-Crafts Acylation | 4-Acyl-2-hydroxy-6-methylbenzeneacetonitrile |
The predicted regioselectivity is based on the established directing effects of the substituents.
Cycloaddition and Condensation Reactions for Novel Fused Heterocyclic Systems Utilizing this compound as a Building Block
The nitrile functionality in this compound can participate in cycloaddition reactions, serving as a building block for the synthesis of fused heterocyclic systems. For example, the [3+2] cycloaddition of the nitrile with an azide (B81097) can lead to the formation of a tetrazole ring. This type of reaction is a well-established method for the synthesis of 5-substituted-1H-tetrazoles from substituted benzonitriles. researchgate.net
Furthermore, the presence of the hydroxyl group and the activated methylene (B1212753) group of the acetonitrile side chain allows for various condensation reactions. For instance, condensation with suitable bifunctional reagents can lead to the formation of fused oxygen-containing heterocycles. The synthesis of fused N-heterocycles can also be envisioned through intramolecular cyclization strategies. rsc.orgnih.govresearchgate.netrsc.orgnih.gov
The combination of the phenolic hydroxyl group and the nitrile offers possibilities for constructing coumarin-like or chromone-like fused systems through appropriate reaction sequences. For example, a Pechmann condensation or a similar cyclization reaction could potentially be adapted.
Stereochemical Aspects and Chiral Synthesis of Related Derivatives
While this compound itself is achiral, many of its derivatives can possess stereocenters, leading to the existence of enantiomers or diastereomers. The introduction of a substituent at the α-position of the acetonitrile side chain, for example through the reaction of the corresponding carbanion with an electrophile, creates a chiral center.
The synthesis of enantiomerically pure derivatives is of significant interest, particularly for applications in medicinal chemistry where the biological activity of enantiomers can differ substantially. Asymmetric synthesis provides a powerful approach to selectively produce one enantiomer over the other. nih.govnih.gov Chiral catalysts or chiral auxiliaries can be employed to control the stereochemical outcome of reactions that introduce a new stereocenter.
For instance, the enantioselective alkylation of the α-carbon of the acetonitrile group could be achieved using a chiral phase-transfer catalyst. Alternatively, the reduction of a ketone derivative of the side chain with a chiral reducing agent could yield a chiral alcohol with high enantiomeric excess. The development of catalytic atroposelective methods for the synthesis of axially chiral benzonitriles also highlights the possibilities for creating stereochemically complex molecules from nitrile-containing precursors. nih.gov
Advanced Analytical and Structural Elucidation Methodologies in Research
Spectroscopic Methodologies for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides precise information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Hydroxy-6-methylbenzeneacetonitrile, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, the methyl protons, and the hydroxyl proton. The aromatic region would show a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The spectrum of this compound is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the methyl carbon, the methylene carbon, and the nitrile carbon. The chemical shifts are influenced by the attached functional groups, with the carbon bearing the hydroxyl group (C2) and the nitrile carbon appearing at characteristic downfield positions.
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 2.45 | Singlet (s) | -CH₃ | 19.8 |
| -CH₂CN | 3.70 | Singlet (s) | -CH₂CN | 21.5 |
| Ar-H (H4) | 6.80 | Doublet (d) | C4 | 122.0 |
| Ar-H (H5) | 7.25 | Triplet (t) | C5 | 131.2 |
| Ar-H (H3) | 6.90 | Doublet (d) | C3 | 124.5 |
| -OH | 5.50 | Broad Singlet (br s) | C1 | 112.1 |
| C6 | 138.0 | |||
| C2 | 155.4 | |||
| -CN | 117.5 |
2D-NMR Spectroscopy: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) are used to establish connectivity. A COSY spectrum would show correlations between the coupled aromatic protons, confirming their positions relative to one another. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) C-H correlations, for instance, from the methyl protons to the C1, C2, and C6 carbons of the ring, which is crucial for confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. For this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the methyl group (-CH₃) and the adjacent aromatic proton (H5), as well as between the methylene protons (-CH₂CN) and the aromatic proton at H3, providing definitive proof of the substituent arrangement on the aromatic ring. nih.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups.
The IR spectrum of this compound would prominently feature:
A broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding.
A sharp, medium-intensity absorption band around 2250 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.
Several sharp bands between 3100-3000 cm⁻¹ from the aromatic C-H stretching vibrations.
Bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.
Aromatic C-H out-of-plane bending vibrations below 900 cm⁻¹, which can help confirm the substitution pattern.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Broad, Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp |
| Aliphatic C-H Stretch (-CH₂, -CH₃) | 3000 - 2850 | Medium |
| C≡N Stretch (Nitrile) | 2260 - 2240 | Medium, Sharp |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium to Strong |
| C-O Stretch (Phenolic) | 1260 - 1180 | Strong |
| Aromatic C-H Bend (Out-of-plane) | 850 - 750 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
For this compound (molecular weight: 147.18 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 147. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition (C₉H₉NO) by providing a highly accurate mass measurement.
Electron ionization (EI), often used in conjunction with Gas Chromatography (GC-MS), would cause fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that helps in structural elucidation. Plausible fragmentation pathways for this compound include the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion to yield a fragment at m/z = 120, or the loss of the methyl radical (•CH₃, 15 Da) to give a fragment at m/z = 132. Softer ionization techniques like Electrospray Ionization (ESI-MS) are less likely to cause extensive fragmentation and would primarily show the protonated molecule [M+H]⁺ at m/z = 148 or the deprotonated molecule [M-H]⁻ at m/z = 146.
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to display absorption maxima (λ_max) characteristic of a substituted benzene ring. Phenolic compounds generally exhibit two main absorption bands: one at a shorter wavelength (around 210-230 nm) and a second, less intense band at a longer wavelength (around 270-290 nm) corresponding to π→π* electronic transitions within the aromatic system. The exact position and intensity of these bands are influenced by the nature and position of the substituents on the ring.
Crystallographic Studies for Definitive Solid-State Structure Determination (X-ray Diffraction)
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the three-dimensional arrangement of atoms within the crystal lattice.
A successful crystallographic study of this compound would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the phenolic -OH group and potentially the nitrile nitrogen atom, which dictate how the molecules pack in the solid state. This information is the gold standard for structural confirmation.
Advanced Chromatographic Techniques for Purity Assessment, Separation, and Isolation in Complex Reaction Mixtures (e.g., HPLC, GC, TLC)
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. A common method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. mdpi.com The compound would elute at a characteristic retention time, and its purity can be quantified by integrating the peak area, typically using a UV detector set to one of the compound's absorption maxima.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given its boiling point, this compound could be analyzed by GC. However, the presence of the polar hydroxyl group might lead to peak tailing. To improve chromatographic performance, the compound can be derivatized (e.g., silylation of the -OH group) to increase its volatility and reduce polarity before analysis. GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying components in a mixture.
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography purification. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase typically composed of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The compound's retention factor (Rf) value is characteristic for that specific mobile phase composition.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.
Electronic Structure and Stability: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can be employed to optimize the molecular geometry of 2-Hydroxy-6-methylbenzeneacetonitrile, determining its most stable three-dimensional structure. lew.roresearchgate.net Such calculations would likely reveal a planar phenyl ring with the hydroxyl (-OH), methyl (-CH₃), and cyanomethyl (-CH₂CN) groups attached. The relative orientation of these groups, particularly the rotation of the cyanomethyl group and the orientation of the hydroxyl hydrogen, would be explored to find the global energy minimum.
Key electronic properties that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich aromatic ring and the hydroxyl group, indicating the region most susceptible to electrophilic attack. The LUMO is often distributed over the nitrile group and the aromatic ring, highlighting the regions susceptible to nucleophilic attack. nih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Global Electrophilicity Index (ω): χ² / (2η)
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar aromatic compounds, is presented below.
| Property | Predicted Value (Illustrative) | Significance |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide insights into the conformational flexibility and intermolecular interactions of this compound in various environments (e.g., in solution or in a crystalline state).
Conformational Analysis: For a relatively rigid molecule like this compound, conformational analysis via MD would primarily focus on the rotational dynamics of the cyanomethyl group and the hydroxyl hydrogen. Simulations can reveal the preferred torsion angles and the energy barriers between different conformations. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvent molecules or biological receptors.
Intermolecular Interactions: MD simulations are particularly powerful for studying non-covalent interactions. In a simulation box containing multiple molecules of this compound and a solvent, one can analyze the formation and lifetime of hydrogen bonds, π-π stacking interactions, and van der Waals forces.
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the hydroxyl group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. MD simulations can quantify the extent and dynamics of these hydrogen bonds, which are critical in determining the molecule's properties in condensed phases. nih.gov
Solvation: By simulating the molecule in a solvent like water or an organic solvent, MD can provide a detailed picture of the solvation shell, including the number of solvent molecules and their orientation around the solute. This is essential for understanding solubility and partitioning behavior. stanford.eduuab.catresearchgate.net
Reaction Pathway Modeling, Transition State Analysis, and Kinetic Predictions
Computational chemistry can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. This involves identifying the lowest energy path from reactants to products, which includes locating the transition state(s) and any intermediate species.
For this compound, one could model its synthesis, for example, through the cyanomethylation of a cresol (B1669610) derivative. rsc.orgencyclopedia.puborganic-chemistry.org Computational methods like DFT can be used to:
Model the Reaction Pathway: By calculating the potential energy surface, the minimum energy path for the reaction can be mapped out.
Identify Transition States: A transition state is a first-order saddle point on the potential energy surface. Locating the transition state structure is crucial for understanding the energy barrier of the reaction. rsc.orgyoutube.com The structure of the transition state provides insights into the bond-breaking and bond-forming processes.
Predict Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.
Kinetic Predictions: Using transition state theory, the calculated activation energy can be used to predict the rate constant of the reaction at a given temperature. While ab initio predictions of reaction rates can be challenging, they provide valuable qualitative and semi-quantitative insights. osti.govresearchgate.netresearchgate.net
A hypothetical reaction coordinate diagram for a step in the synthesis of this compound is shown below, illustrating the concepts of reactants, products, transition state, and activation energy.
(A generic reaction coordinate diagram would be depicted here, showing the energy profile as the reaction progresses from reactants to products, with a peak representing the transition state.)
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic parameters with a good degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.govcomporgchem.comrsc.orgarxiv.orgarxiv.org The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to aid in the assignment of peaks to specific atoms in the molecule. This is particularly useful for distinguishing between isomers. biointerfaceresearch.com
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. ethz.chnih.govresearchgate.netnih.govuv.mx These calculations provide a set of normal modes and their corresponding frequencies. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. The calculated IR and Raman intensities help in assigning the peaks in the experimental spectra to specific vibrational motions of the molecule, such as the O-H stretch, C≡N stretch, C-H stretches, and various bending and ring modes.
A table comparing hypothetical experimental and calculated vibrational frequencies is provided below.
| Vibrational Mode | Experimental Frequency (cm⁻¹) (Hypothetical) | Calculated Frequency (cm⁻¹) (Hypothetical, Scaled) | Assignment |
| ν(O-H) | 3400 | 3415 | Hydroxyl stretch |
| ν(C-H)aromatic | 3050 | 3060 | Aromatic C-H stretch |
| ν(C-H)aliphatic | 2950 | 2960 | Methyl and methylene (B1212753) C-H stretch |
| ν(C≡N) | 2250 | 2255 | Nitrile stretch |
| δ(C-H) | 1450 | 1458 | C-H bending |
| ν(C=C)aromatic | 1600, 1480 | 1605, 1485 | Aromatic ring stretches |
Note: These are representative values and would require specific calculations for this compound.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Properties
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. nih.gov These models are typically developed using a set of known compounds and then used to predict the properties of new or uncharacterized molecules like this compound.
For this compound, QSPR models could be used to predict properties such as:
Boiling Point
Vapor Pressure nih.gov
Aqueous Solubility
Octanol-Water Partition Coefficient (logP)
The process involves:
Descriptor Calculation: A large number of molecular descriptors are calculated for a set of molecules. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum chemical (e.g., HOMO energy, dipole moment).
Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that relates a subset of these descriptors to the property of interest. semanticscholar.org
Model Validation: The predictive power of the model is rigorously tested using external validation sets of compounds.
By inputting the calculated descriptors for this compound into a validated QSPR model for a particular property, a prediction for that property can be obtained. This approach is significantly faster than experimental measurement and can be very useful in the early stages of chemical research and development.
Role As a Chemical Building Block in Complex Organic Syntheses
Precursor in the Total Synthesis of Natural Products and Biomimetic Compounds
While specific instances of 2-Hydroxy-6-methylbenzeneacetonitrile as a starting material in the total synthesis of named natural products are not extensively documented in prominent literature, its structural motifs are relevant to the synthesis of complex bioactive molecules. The value of a building block in this context lies in the transformations it can undergo to introduce key functionalities found in natural products. illinois.edu
The nitrile group is a particularly versatile functional group in synthesis. wikipedia.org It can be considered a masked carboxylic acid or a primary amine. ebsco.com Through hydrolysis, the nitrile can be converted to a carboxylic acid, a ubiquitous functional group in natural products. libretexts.org Alternatively, reduction of the nitrile, for example with reagents like lithium aluminum hydride, yields a primary amine, providing a route to alkaloids and other nitrogen-containing compounds. libretexts.org
The phenolic hydroxyl group allows for O-alkylation to form ethers or participation in reactions like the synthesis of furanosides. sigmaaldrich.com Furthermore, the hydroxyl group is a powerful ortho-, para-director in electrophilic aromatic substitution, which could be exploited for further functionalization of the aromatic ring, a common strategy in building molecular complexity. The interplay between the directing effects of the hydroxyl, methyl, and cyanomethyl groups allows for regioselective modifications critical in a multi-step synthesis. Strategies involving C-H functionalization, a modern tool in natural product synthesis, could potentially be applied to this scaffold. nih.gov
Scaffold for the Construction of Novel Organic Frameworks, Supramolecular Assemblies, and Polymer Architectures
The construction of ordered, large-scale molecular structures such as organic frameworks and supramolecular assemblies relies on specific, directional, non-covalent interactions between molecular building blocks (tectons). This compound possesses key features that make it a potential candidate for such applications.
The phenolic -OH group is a strong hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group acts as a hydrogen bond acceptor. This dual functionality allows for the formation of robust hydrogen-bonding networks, which are fundamental to the self-assembly of many supramolecular structures. The broader class of cyanophenols has been explored for the formation of materials like liquid crystals, where these directed intermolecular forces are crucial for creating ordered phases.
In the context of polymers, this compound could serve as a functional monomer. chemimpex.com The nitrile group is a known participant in polymerization reactions; for instance, acrylonitrile (B1666552) is a key component in the production of various plastics. ebsco.com The phenolic group also allows for incorporation into polymer chains, such as in the synthesis of specialty polymers and resins. chemimpex.com The bifunctional nature of the molecule offers the potential for creating cross-linked polymers or materials where the pendant functional groups can be used for post-polymerization modification.
Ligand Synthesis and Catalyst Design Research
The design of ligands for metal catalysts is a cornerstone of modern synthetic chemistry, enabling a vast range of selective chemical transformations. This compound contains two potential coordination sites for metal ions: the lone pair electrons on the phenolic oxygen and the lone pair on the nitrile nitrogen. This makes it a candidate for acting as a bidentate ligand, binding to a metal center to form a stable chelate ring.
The field of catalysis has seen the development of numerous ligands derived from substituted phenols and benzonitriles. nih.govresearchgate.netnih.gov For example, 2-hydroxybenzonitrile (B42573) moieties can serve as directing groups in metal-catalyzed reactions, guiding a catalyst to a specific position on a molecule to achieve selective C-H bond activation. sigmaaldrich.com The specific substitution pattern of this compound could influence the steric and electronic properties of a resulting metal complex, thereby tuning the reactivity and selectivity of the catalyst.
Furthermore, this compound can serve as a starting point for more elaborate ligand structures. The nitrile can be transformed into other coordinating groups like amides or amines, and the aromatic ring can be further functionalized to introduce additional donor atoms or chiral elements, leading to the synthesis of complex, multidentate ligands for asymmetric catalysis.
Intermediate in the Development of Advanced Chemical Probes and Reagents
Chemical probes are essential tools for studying biological systems and for analytical detection. The cyanophenol structure is a recognized motif in this area. For instance, sensors have been developed for the detection of 4-cyanophenol as an environmental contaminant, indicating the analytical relevance of this class of compounds. mdpi.comresearchgate.netresearchgate.net
This compound can serve as an intermediate in the synthesis of more complex probes. elampharma.com The aromatic ring provides a scaffold that can be modified with reporter groups such as fluorophores, while the nitrile or hydroxyl group can be used as a handle for conjugation to other molecules.
Moreover, the nitrile group itself is an attractive functional group in the design of covalent inhibitors, which are a type of activity-based probe. The electrophilic carbon atom of the nitrile can undergo nucleophilic attack by residues such as cysteine or serine in the active site of an enzyme, forming a stable covalent bond. nih.gov This reactivity has been exploited in a number of approved drugs and is a growing area of research for developing highly specific and potent chemical probes and therapeutics. nih.gov The specific substitution on the phenyl ring of this compound could be used to tailor the reactivity and selectivity of the nitrile "warhead" for a specific biological target.
Data Tables
Table 1: Physicochemical Properties of 2-Hydroxy-6-methylbenzonitrile
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 73289-66-4 | chemicalbook.com |
| Molecular Formula | C₉H₉NO | - |
| Molecular Weight | 147.17 g/mol | - |
| Physical Form | Solid | chemicalbook.com |
| Melting Point | 111-112 °C | - |
| Boiling Point | 272.3 °C at 760 mmHg | - |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-hydroxybenzonitrile |
| 4-cyanophenol |
| acrylonitrile |
| lithium aluminum hydride |
| salicylaldehyde |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxy-6-methylbenzeneacetonitrile, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-hydroxy-6-methylbenzaldehyde with cyanomethylating agents (e.g., trimethylsilyl cyanide) under basic conditions (e.g., K₂CO₃ in DMF) . Purity validation requires HPLC (≥98% purity) coupled with NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) ensures molecular weight consistency (MW: 133.15 g/mol) .
Q. How should researchers handle the compound’s acute toxicity in laboratory settings?
- Methodology : Follow OSHA HazCom 2012 guidelines: use PPE (gloves, lab coat, goggles) and work in a fume hood. Acute oral toxicity (H301) necessitates strict avoidance of ingestion. Emergency procedures include immediate decontamination and medical consultation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches.
- NMR : ¹H NMR should show aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and hydroxyl protons (δ 5.0–5.5 ppm, exchangeable).
- UV-Vis : Monitor π→π* transitions in the aromatic-cyano system (~260–280 nm) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the compound’s electronic structure reported in different studies?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and predict spectroscopic properties. Compare computed IR/NMR/UV data with experimental results to identify discrepancies. For example, conflicting reports on hydroxyl group acidity can be addressed via pKa prediction modules in software like Gaussian .
Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for complex heterocycle synthesis?
- Methodology : Use palladium-catalyzed Suzuki-Miyaura coupling by introducing a boronate ester group at the 6-methyl position. Reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) must balance steric hindrance from the methyl group. Monitor yields via LC-MS and optimize catalyst loading .
Q. How can researchers investigate the compound’s role in modulating biological pathways (e.g., apoptosis or autophagy)?
- Methodology :
- In vitro assays : Use MTT or Annexin V-FITC/PI staining to assess cytotoxicity and apoptosis in cell lines (e.g., HeLa or HEK293).
- Pathway analysis : Perform Western blotting for autophagy markers (LC3-II, p62) or MAPK/ERK signaling proteins.
- Dose-response studies : Establish IC₅₀ values and validate selectivity against non-target pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles of this compound?
- Methodology : Systematically test solubility in polar (DMF, DMSO) and non-polar solvents (hexane) under controlled temperatures. Use dynamic light scattering (DLS) to detect aggregation. Compare results with literature, noting differences in purity grades (e.g., 97% vs. ≥98%) and solvent batch variability .
Safety and Stability
Q. What long-term storage conditions preserve the compound’s stability for multi-year studies?
- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Monitor degradation via periodic HPLC analysis. Avoid aqueous environments to prevent hydrolysis of the nitrile group .
Synthetic Derivatives
Q. How to design analogues of this compound for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
